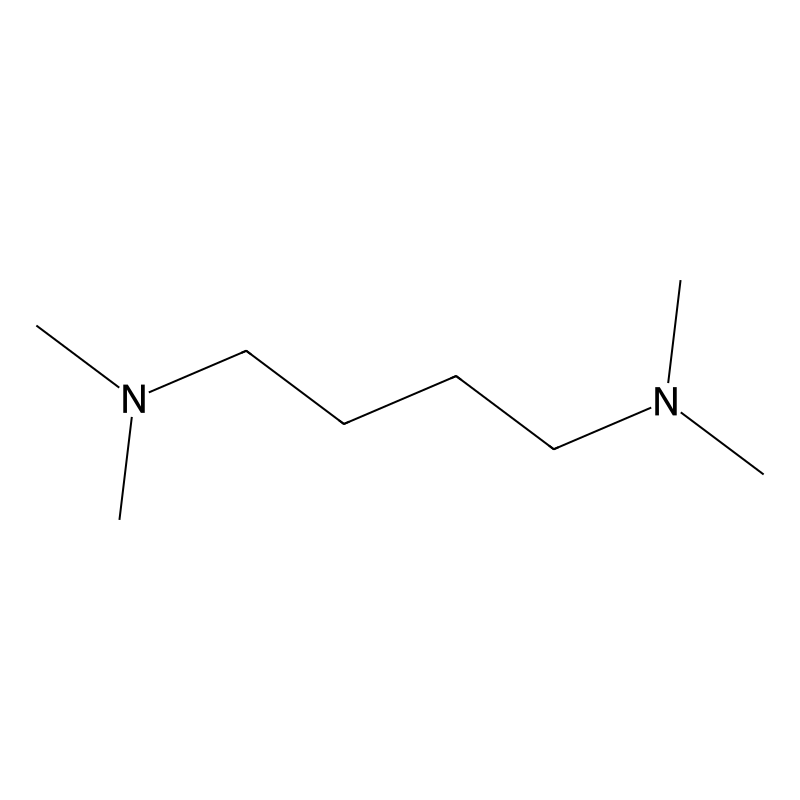

N,N,N',N'-Tetramethyl-1,4-butanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Preparation of Acrylamide Hydrogels and Sodium Dodecyl Sulfate-Polyacrylamide Gels

Summary of Application

N,N,N’,N’-Tetramethylethylenediamine (TEMED) is used in the preparation of acrylamide hydrogels and sodium dodecyl sulfate-polyacrylamide gels. These gels are commonly used in electrophoresis, a laboratory method used to separate mixtures of proteins or nucleic acids based on their size, electric charge, and other physical properties.

Application in the Synthesis of N,N’-Alkylidene Bisamides

Summary of Application

Methods of Application

Results or Outcomes

The reaction afforded N,N’-alkylidene bisamides in high yields and in short times.

Application in the Synthesis of N,N’-Alkylidene Bisamides Using Nanostructured Catalyst

Summary of Application

Application in the Study of Complexation with Zirconium, Lanthanides, and Actinides

Summary of Application

Methods of Application

Results or Outcomes

Application in the Preparation of Efficient Electrophoretic Separation of Basic Proteins

Summary of Application

Application in the Preparation of Anion Exchange Membranes for Solid Alkaline Fuel Cells

Summary of Application

N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells.

Results or Outcomes

N,N,N',N'-Tetramethyl-1,4-butanediamine is an organic compound characterized by the molecular formula C₈H₂₀N₂ and a molecular weight of approximately 144.26 g/mol. It appears as a colorless to light yellow liquid, exhibiting solubility in both water and various organic solvents. This compound is noted for its strong basicity, making it a valuable catalyst in numerous

- Nucleophilicity: The presence of the two amine groups makes it a nucleophile, readily reacting with electrophilic species.

- Basicity: The methyl groups enhance the basicity of the amine groups, allowing them to readily accept protons and act as proton donors.

- Solubility: Its high solubility in water and organic solvents allows for its participation in diverse reaction systems.

N,N,N',N'-Tetramethyl-1,4-butanediamine can pose the following safety hazards:

- Neutralization: It reacts with acids in exothermic processes, resulting in the formation of salts and water.

- Oxidation: The compound can be oxidized to yield N,N,N',N'-tetramethyl-1,4-butanediamine oxide.

- Substitution: It can engage with alkyl halides to produce quaternary ammonium salts, enhancing its utility in various applications .

The biological activity of N,N,N',N'-Tetramethyl-1,4-butanediamine is noteworthy due to its interactions with cellular mechanisms. It has been identified in several plant species, including Duboisia myoporoides, Solanum wendlandii, and Hyoscyamus reticulatus, suggesting potential roles in plant metabolism . The compound influences cell signaling pathways and gene expression, which may affect cellular responses and functions. Its ability to modulate enzyme activity positions it as a useful tool in biochemical research .

There are multiple methods for synthesizing N,N,N',N'-Tetramethyl-1,4-butanediamine:

- Alkylation of Butanediamine: This involves the reaction of 1,4-butanediamine with methyl iodide in the presence of a base such as sodium hydroxide.

- Reductive Amination: Another approach includes the reductive amination of 1,4-butanediamine using formaldehyde and formic acid .

N,N,N',N'-Tetramethyl-1,4-butanediamine finds diverse applications across various fields:

- Catalyst: It serves as a catalyst in the production of polyurethane foams and epoxy resins.

- Electrolyte Additive: The compound is utilized as an electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis.

- Ligand: It acts as a ligand in the preparation of dinuclear μ-carbonato-dicopper(II) complexes .

Studies on N,N,N',N'-Tetramethyl-1,4-butanediamine have revealed its interactions with biomolecules, highlighting its role as both an enzyme inhibitor and activator depending on the biochemical context. Its ability to neutralize acids suggests that it can modulate enzyme activities and influence gene expression. The compound's stability over time is crucial for understanding its long-term effects on cellular functions in both in vitro and in vivo studies .

Several compounds exhibit structural similarities to N,N,N',N'-Tetramethyl-1,4-butanediamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-butanediamine | C₈H₂₀N₂ | Similar basicity; used as a catalyst |

| N,N-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | Less sterically hindered; different reactivity |

| 1,4-Diaminobutane | C₄H₁₂N₂ | Simple diamine; precursor for tetramethylation |

These compounds share structural features but differ in their reactivity profiles and applications. N,N,N',N'-Tetramethyl-1,4-butanediamine stands out due to its strong basicity and versatility as a catalyst in polymer chemistry.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive